2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol
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Overview
Description
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which combines a benzaldehyde derivative with a triazine hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. One common method starts with the preparation of 2-HYDROXY-3-METHOXYBENZALDEHYDE, which can be synthesized by the reaction of vanillin with appropriate reagents . The next step involves the formation of the hydrazone derivative by reacting 2-HYDROXY-3-METHOXYBENZALDEHYDE with 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZINE under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
Scientific Research Applications
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
- 3-Hydroxy-4-methoxybenzaldehyde
- 2-Hydroxy-6-methoxybenzaldehyde
Uniqueness
The presence of the triazine hydrazone moiety further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C17H23N7O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C17H23N7O3/c1-23(2)16-19-15(20-17(21-16)24-7-9-27-10-8-24)22-18-11-12-5-4-6-13(26-3)14(12)25/h4-6,11,25H,7-10H2,1-3H3,(H,19,20,21,22)/b18-11+ |
InChI Key |
KRHUFMGJQQKMNR-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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